molecular formula C16H13NO2 B8044079 4-Acetamino-anthrone

4-Acetamino-anthrone

Cat. No.: B8044079
M. Wt: 251.28 g/mol
InChI Key: IRKQKFIIBSADGH-UHFFFAOYSA-N
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Description

4-Acetamino-anthrone is an anthracene-derived compound featuring a ketone group at the anthrone core and an acetamido (-NHCOCH₃) substituent at the 4-position of the aromatic ring. This structure confers unique physicochemical properties, including moderate lipophilicity and stability under mildly acidic conditions. Such compounds are often intermediates in synthesizing dyes, pharmaceuticals, or organic semiconductors due to their planar aromatic systems and electron-rich substituents .

Properties

IUPAC Name

N-(10-oxo-9H-anthracen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10(18)17-15-8-4-7-13-14(15)9-11-5-2-3-6-12(11)16(13)19/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKQKFIIBSADGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamino-anthrone typically involves the acylation of anthrone with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetamino derivative. The general reaction scheme is as follows: [ \text{Anthrone} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale acylation processes using high-purity anthrone and acetic anhydride. The reaction is conducted in a batch reactor with continuous monitoring of temperature and pressure to optimize yield and purity. Post-reaction, the product is purified through recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamino-anthrone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of anthranol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamino group, where reagents like sodium hydroxide or ammonia can replace the acetamino group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Anthraquinone derivatives.

    Reduction: Anthranol derivatives.

    Substitution: Various substituted anthrone derivatives.

Scientific Research Applications

4-Acetamino-anthrone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetamino-anthrone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It primarily targets enzymes involved in carbohydrate metabolism, such as glycosidases.

    Pathways Involved: The compound exerts its effects by inhibiting the activity of these enzymes, leading to altered carbohydrate processing and absorption in the gastrointestinal tract.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 4-Acetamino-anthrone and related compounds:

Compound Core Structure Substituents Key Functional Groups
This compound Anthrone 4-acetamido Ketone, acetamido
4-Aminoacetanilide Benzene 4-acetamido Amide, aromatic amine
Complex Anthraquinone-sulfonic acid 4-acetamido, 2-sulfonic acid, ethanolamine Sulfonic acid, acetamido, hydroxyl
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline Pyrimidine-aniline 4-Cl, 6-Cl-pyrimidine Chloro, aromatic amine

Key Observations :

  • Solubility: The sulfonic acid group in the complex enhances water solubility, whereas this compound’s lack of ionic groups likely results in lower solubility and higher lipophilicity .

Physicochemical Properties

Property This compound Complex 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline
Stability Stable in mild acid Decomposes in alkali/strong acid Stable under inert conditions
Melting Point Not reported Reddish crystalline solid Not reported
Solubility Low (organic solvents) High (polar solvents) Moderate (DMSO, DMF)

Notes:

  • The stability of this compound in mild acid aligns with acetamido-group behavior, which resists hydrolysis under these conditions. In contrast, the complex decomposes in alkaline environments due to sulfonic acid group reactivity .
  • Chloro-substituted analogs (e.g., ) exhibit stability in synthetic reactions but may undergo nucleophilic substitution under harsh conditions .

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